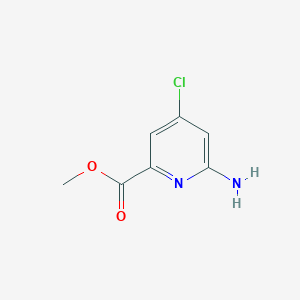

Methyl 6-amino-4-chloropyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-amino-4-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSECHTJAODUARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432521 | |

| Record name | Methyl 6-amino-4-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179555-07-8 | |

| Record name | Methyl 6-amino-4-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-amino-4-chloropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structure-Activity Relationship of Methyl 6-amino-4-chloropyridine-2-carboxylate Structural Analogs

Foreword: The Strategic Value of the Aminopyridine Scaffold in Modern Drug Discovery

The pyridine ring, a foundational heterocycle in medicinal chemistry, is a key component in numerous FDA-approved drugs.[1] Its unique physicochemical properties, including its planarity and ability to engage in hydrogen bonding, make it a versatile scaffold for designing molecules with diverse biological activities.[1] Among the various substituted pyridines, the aminopyridine moiety has garnered significant attention due to its presence in a wide array of pharmacologically active compounds, ranging from antibacterial and antiviral agents to anticancer and anti-inflammatory drugs.[2][3] This guide focuses on a specific, yet highly promising, subclass: structural analogs of Methyl 6-amino-4-chloropyridine-2-carboxylate. By exploring the synthesis, structure-activity relationships (SAR), and potential biological targets of these compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to accelerate the discovery of novel therapeutics.

The Core Moiety: this compound

The core structure, this compound, serves as a strategic starting point for the development of a diverse library of analogs. The presence of multiple functional groups—an amino group, a chloro substituent, and a methyl ester—offers several avenues for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

Retrosynthetic Analysis and Proposed Synthesis

Starting_Materials [label="Commercially Available Precursors"]; Pyridine_Formation [label="Pyridine Ring Formation"]; Carboxylic_Acid [label="4-amino-6-chloropyridine-2-carboxylic acid"]; Esterification [label="Esterification"]; Core_Molecule [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Starting_Materials -> Pyridine_Formation; Pyridine_Formation -> Carboxylic_Acid; Carboxylic_Acid -> Esterification; Esterification -> Core_Molecule; }

Experimental Protocol: Synthesis of 4-amino-6-chloropyridine-2-carboxylic acid

While a specific protocol for this exact molecule is not detailed, a general approach for the synthesis of related aminopyridine carboxylic acids involves the ammonolysis of a polychlorinated pyridine precursor followed by hydrolysis.[6]

Step 1: Ammonolysis of a Tetrachloropyridine Precursor

-

To a solution of 3,4,5,6-tetrachloropyridine-2-carbonitrile in a suitable solvent (e.g., 95% ethanol), add a catalyst such as cuprous chloride.

-

Cool the mixture and slowly introduce ammonia gas or liquid ammonia.

-

Allow the reaction to proceed at room temperature for an extended period (e.g., 30 hours), monitoring the consumption of the starting material by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, filter the reaction mixture to isolate the crude 4-amino-3,5,6-trichloropyridine-2-carbonitrile.

-

Wash the solid with a suitable solvent and dry under vacuum.

Step 2: Hydrolysis to the Carboxylic Acid

-

The resulting 4-amino-3,5,6-trichloropyridine-2-carbonitrile can be hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions. For example, heating in the presence of a mineral acid like sulfuric acid.[6]

-

After the hydrolysis is complete, adjust the pH of the reaction mixture to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 4-amino-3,5,6-trichloropyridine-2-carboxylic acid.

Step 3: Reductive Dechlorination

The final step to obtain 4-amino-6-chloropyridine-2-carboxylic acid would involve a selective reductive dechlorination. This can be a challenging transformation and would require careful optimization of reaction conditions, potentially using a heterogeneous catalyst like palladium on carbon (Pd/C) with a specific hydrogen source and reaction modifiers to control the regioselectivity of the dechlorination.

Experimental Protocol: Esterification of 4-amino-6-chloropyridine-2-carboxylic acid

The esterification of pyridine carboxylic acids is a well-established transformation.[7]

Fischer-Speier Esterification:

-

Suspend 4-amino-6-chloropyridine-2-carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, carefully neutralize the acid catalyst with a base (e.g., aqueous sodium bicarbonate).

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Designing Structural Analogs: A Gateway to Diverse Biological Activities

The core scaffold of this compound offers three primary points for diversification, enabling the generation of a vast chemical library for biological screening.

Core [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; R1 [label="Modification at C6-amino group"]; R2 [label="Modification at C4-chloro group"]; R3 [label="Modification at C2-ester group"];

Core -> R1; Core -> R2; Core -> R3; }

Modification of the C6-Amino Group

The amino group at the C6 position is a versatile handle for introducing a wide range of substituents.

-

N-Alkylation and N-Arylation: The amino group can be alkylated or arylated using various electrophiles. These modifications can modulate the lipophilicity and steric bulk of the molecule, influencing its interaction with biological targets.

-

Amide and Sulfonamide Formation: Acylation or sulfonylation of the amino group can introduce hydrogen bond donors and acceptors, which are crucial for target binding.

Representative Protocol: N-Acylation

-

Dissolve this compound in an aprotic solvent (e.g., dichloromethane or THF).

-

Add a base, such as triethylamine or pyridine.

-

Cool the mixture in an ice bath and add the desired acyl chloride or anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Modification of the C4-Chloro Group

The chloro substituent at the C4 position can be replaced with various functionalities through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This powerful reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C4 position, significantly expanding the chemical space and enabling exploration of π-π stacking interactions with target proteins.

-

Buchwald-Hartwig Amination: This reaction can be used to introduce primary or secondary amines at the C4 position, providing another avenue for modulating the molecule's properties.

Representative Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound, the desired boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting materials are consumed.

-

Cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the C4-arylated analog.

Modification of the C2-Ester Group

The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides.

-

Amide Formation: Coupling of the carboxylic acid with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can generate a library of amides. This modification is particularly important as the amide bond is a common feature in many biologically active molecules.

Representative Protocol: Amide Formation

-

Hydrolyze the methyl ester of the pyridine-2-carboxylate derivative to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.

-

Acidify the reaction mixture to precipitate the carboxylic acid, which is then filtered and dried.

-

To a solution of the carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

-

Add the desired amine and stir the reaction mixture at room temperature until completion.

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Wash the organic layer, dry, concentrate, and purify by column chromatography.

Structure-Activity Relationships (SAR) and Biological Potential

While specific SAR studies on this compound analogs are not extensively documented, valuable insights can be gleaned from studies on related aminopyridine and pyridine carboxylate scaffolds. These compounds have shown promise in various therapeutic areas, particularly in oncology and inflammation.

Anticancer Activity

Numerous studies have highlighted the potential of substituted aminopyridines as anticancer agents.[3][8][9] The antiproliferative activity of these compounds is often linked to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

A study on 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, which share the 6-aminopyridine core, demonstrated potent anti-cancer activity against glioblastoma, liver, breast, and lung cancer cell lines.[10] The SAR of these compounds revealed that the nature of the substituent at the 4-position significantly influences their activity. For instance, the presence of a 4-bromophenyl group at this position was found to be beneficial.[10]

| Analog Type | Key Structural Features | Observed Biological Activity | Reference |

| 6-amino-2-pyridone-3,5-dicarbonitriles | Varied aryl substituents at the C4 position | Anticancer activity against multiple cell lines | [10] |

| 3-aminopyridine-2-carboxaldehyde thiosemicarbazones | Thiosemicarbazone moiety | Inhibition of ribonucleotide reductase, antineoplastic activity | [11][12][13] |

| 4-Aryl-1,4-dihydropyridines | Symmetric and asymmetric substitution patterns | Cytotoxicity against human cancer cell lines | [9] |

Kinase Inhibitory Activity

Protein kinases are a major class of drug targets in oncology and other diseases. The aminopyridine scaffold has been successfully employed in the design of potent and selective kinase inhibitors.

Analog [label="Aminopyridine Analog", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kinase [label="Protein Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; ATP_Binding_Site [label="ATP Binding Site"]; Phosphorylation [label="Substrate Phosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream_Signaling [label="Downstream Signaling Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Cellular Response (e.g., Proliferation, Survival)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Analog -> Kinase [label="Binds to"]; Kinase -> ATP_Binding_Site [label="Contains"]; ATP_Binding_Site -> Phosphorylation [label="Catalyzes", style=dashed]; Phosphorylation -> Downstream_Signaling [label="Activates"]; Downstream_Signaling -> Cellular_Response [label="Leads to"]; Analog -> ATP_Binding_Site [label="Blocks ATP binding", color="#EA4335"]; }

For example, a series of 3-aminopyrid-2-ones were identified as potent and selective inhibitors of Interleukin-2 inducible T-cell kinase (Itk), a key enzyme in T-cell signaling.[14] The SAR studies revealed that functionalization of the 3-amino group was crucial for enhancing inhibitory activity, while the introduction of a substituted heteroaromatic ring at the 5-position was key for achieving selectivity.[14]

Furthermore, 6-substituted 2-arylaminopurines, which bear some resemblance to the 6-aminopyridine scaffold, have been developed as selective inhibitors of cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle.[15] The nature of the substituent at the 6-position was found to be a key determinant of selectivity over other CDKs.[15]

These findings suggest that analogs of this compound could be promising candidates for the development of novel kinase inhibitors. The ability to systematically modify the substituents at the C4, C6, and C2 positions provides a powerful platform for optimizing potency and selectivity against specific kinase targets.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the discovery of novel bioactive compounds. Its straightforward, albeit not yet fully documented, synthesis and the potential for diversification at multiple positions make it an attractive platform for medicinal chemists. The demonstrated anticancer and kinase inhibitory activities of related aminopyridine derivatives provide a strong rationale for the exploration of this chemical space.

Future research in this area should focus on:

-

Elucidation of a definitive and optimized synthesis for the core molecule to ensure a reliable and scalable supply for analog synthesis.

-

Systematic exploration of the SAR by generating diverse libraries of analogs with modifications at the C2, C4, and C6 positions.

-

Screening of these analogs against a panel of cancer cell lines and protein kinases to identify lead compounds with potent and selective activity.

-

In-depth mechanistic studies to elucidate the specific biological targets and signaling pathways modulated by the most promising analogs.

By leveraging the principles of rational drug design and combinatorial chemistry, the full therapeutic potential of this compound and its structural analogs can be unlocked, paving the way for the development of next-generation therapeutics.

References

- Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. CN101565400B.

- Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. PMC.

- Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Sci-Hub.

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025-08-07).

- Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. (2011-04-14).

- Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. PubMed.

- Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry.

- Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. UJ Content - University of Johannesburg.

- Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed.

-

6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[6][11]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. MDPI.

- Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. PubMed. (2017-03-09).

- Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents. PubMed.

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC.

- Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Publishing. (2020-02-19).

- Chloroacridine derivatives as potential anticancer agents which may act as tricarboxylic acid cycle enzyme inhibitors. PubMed. (2020-08-12).

- 4-Amino-6-chloropicolinic acid | C6H5ClN2O2 | CID 49760379. PubChem.

- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.

- The SARs of carboxamides as potent anticancer agents.

- 4-amino-6-chloropyridine-2-carboxylic acid 97%. Advanced ChemBlocks.

- 4-Chloropyridine-2-carboxylic acid. Chem-Impex.

- Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors.

- 4-Chloro-pyridine-2-carboxylic acid methyl ester hydrochloride AldrichCPR 176977-85-8. Sigma-Aldrich.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Ester synthesis by esterific

- Esterification of pyridine carboxylic acids.

- Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Amino-6-chloropicolinic acid | C6H5ClN2O2 | CID 49760379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-amino-6-chloropyridine-2-carboxylic acid 97% | CAS: 546141-56-4 | AChemBlock [achemblock.com]

- 6. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]

- 7. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Screening & Optimization of Methyl 6-amino-4-chloropyridine-2-carboxylate Scaffolds

Topic: Initial Screening of Methyl 6-amino-4-chloropyridine-2-carboxylate Derivatives Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Researchers, Medicinal Chemists

Executive Summary

The This compound scaffold represents a "privileged structure" in modern medicinal chemistry, offering a unique trifunctional core for rapid library generation. Its structural geometry allows for independent vector exploration: the C4-chlorine serves as an electrophilic handle for nucleophilic aromatic substitution (

This guide details the technical roadmap for the initial screening of derivatives based on this scaffold. It integrates synthetic logic with a rigorous screening cascade, focusing on avoiding false positives (PAINS) and maximizing structure-activity relationship (SAR) extraction.

Chemical Space & Library Design Strategy

Electronic Architecture & Reactivity

The core scaffold functions as a "push-pull" system.

-

C2-Ester (EWG): Withdraws electron density, activating the ring for nucleophilic attack and stabilizing the anionic intermediate during

at C4. -

C4-Chloro: The primary site for diversity. Positioned gamma to the ring nitrogen and meta to the ester, it is highly susceptible to displacement by amines, phenols, and thiols.

-

C6-Amino (EDG): Acts as an electron donor. While it slightly deactivates the ring, the presence of the C2-ester ensures the C4 position remains reactive.

Diversity Vectors

To maximize the probability of success (PoS) in initial screening, the library design should prioritize Orthogonal Functionalization :

| Position | Chemical Vector | Target Interaction Potential |

| C4 (Core) | Hydrophobic pocket occupancy; H-bond acceptor/donor introduction. | |

| C6 (Tail) | Acylation / Urea Formation | Solvent-exposed interactions; Solubility modulation. |

| C2 (Head) | Ester Hydrolysis | Hinge binding (Kinases); Salt bridge formation. |

Synthetic Workflow (The "Make")

High-throughput synthesis (HTS) of this library relies on a specific order of operations to prevent side reactions. The C4-displacement must generally precede C2-manipulation to avoid competing nucleophilic attacks if the C2-group becomes too electron-donating.

Validated Synthetic Route

The following Graphviz diagram outlines the optimal synthetic pathway, prioritizing the

Figure 1: Sequential functionalization strategy ensuring regioselectivity at C4 prior to scaffold deactivation.

Protocol: C4-Nucleophilic Aromatic Substitution ( )

Objective: Introduce diversity at the 4-position using primary amines. Rationale: The 4-chloro position is activated by the pyridine nitrogen and the 2-ester. Using isopropanol (IPA) as a solvent allows for high temperatures without high pressure, while DIPEA scavenges the HCl byproduct.

-

Preparation: Dissolve this compound (1.0 equiv) in IPA (0.2 M concentration).

-

Addition: Add the diverse amine (

, 1.2 equiv) and DIPEA (2.0 equiv). -

Reaction: Heat to reflux (

) for 4–12 hours. Monitor by LC-MS for the disappearance of the chloro-starting material ( -

Workup: Evaporate volatiles. Redissolve in EtOAc, wash with saturated

and brine. Dry over -

Validation:

NMR should show the loss of the C4-proton doublet (if applicable) or a shift in the aromatic region, and appearance of amine alkyl signals.

Screening Cascade (The "Test")

A robust screening cascade filters compounds from "Hits" to "Leads" while eliminating artifacts. We assume a target class of Kinases or Allosteric Phosphatases (e.g., SHP2) , for which this scaffold is highly relevant [1].

The Cascade Logic

Figure 2: Screening cascade designed to filter false positives early using orthogonal biophysical validation.

Protocol: Fluorescence-Based Biochemical Assay (Generic Kinase/SHP2)

Objective: Determine % inhibition of the target enzyme. Method: Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Polarization (FP).

-

Reagent Prep: Prepare Assay Buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM DTT, 0.01% Triton X-100). Triton is critical to prevent aggregators (false positives). -

Compound Plating: Dispense 100 nL of compound (in DMSO) into 384-well low-volume black plates using an acoustic dispenser (e.g., Echo). Final conc: 10

. -

Enzyme Addition: Add 5

of enzyme solution (at -

Substrate Addition: Add 5

of substrate/ATP mix. -

Detection: After reaction time (30-60 min), add detection reagents (Antibody-Fluorophore mix). Read on a multimode plate reader (e.g., EnVision).

-

Data Calculation:

Where Max = DMSO control, Min = No Enzyme control.

Data Analysis & SAR Interpretation

Identifying PAINS (Pan-Assay Interference Compounds)

The 2-aminopyridine core is generally stable, but derivatives must be scrutinized.

-

Red Flag: If the Hill Slope in Tier 2 is

or -

Validation: Re-test hits in the presence of 0.01% and 0.1% Triton X-100. True inhibitors will maintain potency; aggregators will lose activity at higher detergent concentrations.

SAR Table Structure

Organize your data to highlight the impact of the C4-substituent.

| ID | R1 (C4-Subst) | R2 (C6-Subst) | IC50 (nM) | LE (Ligand Eff.) | Notes |

| A01 | -Cl (Parent) | >10,000 | - | Inactive Baseline | |

| A02 | 4-Piperidinyl | 450 | 0.35 | Solubilizing group | |

| A03 | 3-F-Phenyl | 120 | 0.42 | Hydrophobic fit | |

| A04 | 3-F-Phenyl | Acetamide | 5,000 | - | Steric clash at C6 |

Note: Ligand Efficiency (LE) =

References

-

Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. Source: European Journal of Medicinal Chemistry (2024).[1] URL:[Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Source: Molecules (MDPI). URL:[Link]

-

Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Source: Microbiology Spectrum (ASM). URL:[Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 6-Aminopyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminopyridine-2-carboxylate and its derivatives are pivotal building blocks in the fields of medicinal chemistry and materials science.[1][2][3] The strategic placement of an amino group and a carboxylate on the pyridine ring provides a versatile scaffold for the synthesis of a wide array of biologically active molecules and functional materials.[1][4] This guide offers an in-depth exploration of the primary synthetic routes to 6-aminopyridine-2-carboxylate, providing not just procedural steps but also the underlying chemical principles and strategic considerations for each method.

Strategic Approaches to the Synthesis of 6-Aminopyridine-2-carboxylate

The synthesis of 6-aminopyridine-2-carboxylate can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular route will often depend on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. This guide will focus on the most prevalent and effective methods:

-

Hydrolysis of an Amide Precursor: A direct and high-yielding approach.

-

Rearrangement Reactions: Classic name reactions providing access to the amine functionality.

-

Cross-Coupling and Nucleophilic Substitution Reactions: Modern methods for C-N bond formation.

Synthesis via Hydrolysis of 6-Acetamidopicolinic Acid

This method represents a straightforward and efficient route to 6-aminopyridine-2-carboxylic acid, starting from the readily available 6-acetamidopicolinic acid. The core of this synthesis is the hydrolysis of the acetamide protecting group to reveal the desired primary amine.

Reaction Scheme

Caption: Hydrolysis of 6-acetamidopicolinic acid.

Detailed Experimental Protocol

Step 1: Hydrolysis of 6-Acetamidopicolinic Acid [5]

-

A suspension of 6-acetamidopicolinic acid (4.1 g) in 2.5 N sodium hydroxide (36.5 ml) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The mixture is heated at 80°C for 1.5 hours under a nitrogen atmosphere.

-

The resulting solution is then cooled to room temperature and subsequently acidified with cold 3N hydrochloric acid until a precipitate forms.

-

The precipitate is collected by filtration, washed successively with water and acetonitrile.

-

The resulting white solid is dried under vacuum to afford 6-aminopyridine-2-carboxylic acid.

| Parameter | Value | Reference |

| Starting Material | 6-Acetamidopicolinic acid | [5] |

| Reagents | 2.5 N NaOH, 3N HCl | [5] |

| Temperature | 80°C | [5] |

| Reaction Time | 1.5 hours | [5] |

| Yield | 76% | [5] |

Scientific Rationale

The use of sodium hydroxide facilitates the hydrolysis of the amide bond. The acetyl group serves as a protecting group for the amine, which can be easily removed under basic conditions. Subsequent acidification protonates the carboxylate and the amino group, leading to the precipitation of the zwitterionic product.

Synthesis via Rearrangement Reactions

Several classic organic reactions that involve molecular rearrangements provide powerful tools for the synthesis of primary amines. These methods typically involve the conversion of a carboxylic acid derivative to an intermediate that rearranges to form an isocyanate, which is then hydrolyzed to the desired amine.

a) Hofmann Rearrangement

The Hofmann rearrangement is the reaction of a primary amide with a halogen in a strongly basic aqueous medium to produce a primary amine with one fewer carbon atom.[6][7][8]

Conceptual Workflow

Caption: Hofmann rearrangement workflow.

-

N-Bromination: The primary amide is treated with bromine in the presence of a strong base to form an N-bromoamide.

-

Deprotonation: The base then abstracts the remaining acidic proton from the nitrogen to form an anion.

-

Rearrangement: The anion rearranges, with the alkyl or aryl group migrating from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate.

-

Hydrolysis: The isocyanate is then hydrolyzed by water to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.

b) Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be converted to a primary amine.[10][11][12] This method is known for its mild reaction conditions and high functional group tolerance.[13]

Conceptual Workflow

Caption: Curtius rearrangement workflow.

Mechanism Overview [10][11][12]

-

Acyl Azide Formation: A carboxylic acid is converted to an acyl azide, typically via the corresponding acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA).[13]

-

Rearrangement: Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate. The migration of the R-group occurs with retention of configuration.[11]

-

Hydrolysis: The resulting isocyanate is hydrolyzed to a carbamic acid, which then decarboxylates to the primary amine.

c) Lossen Rearrangement

The Lossen rearrangement is the conversion of an O-acyl hydroxamate to an isocyanate.[14][15]

Conceptual Workflow

Caption: Lossen rearrangement workflow.

-

O-Acylation: A hydroxamic acid is first converted to an O-acyl derivative.

-

Deprotonation and Rearrangement: Treatment with a base deprotonates the nitrogen, and the resulting anion undergoes a concerted rearrangement to form an isocyanate and a carboxylate leaving group.

-

Hydrolysis: The isocyanate is then hydrolyzed to the primary amine.

| Rearrangement | Starting Material | Key Intermediate | Advantages |

| Hofmann | Primary Amide | Isocyanate | Readily available starting materials. |

| Curtius | Acyl Azide | Isocyanate | Mild conditions, high functional group tolerance.[13] |

| Lossen | O-Acyl Hydroxamate | Isocyanate | Can be performed under various conditions. |

Synthesis via Cross-Coupling and Nucleophilic Substitution

Modern synthetic methodologies offer powerful alternatives for the construction of the C-N bond in 6-aminopyridine-2-carboxylate.

a) Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[16][17][18] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[16]

Conceptual Workflow

Caption: Buchwald-Hartwig amination workflow.

The catalytic cycle generally involves:

-

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by the base.

-

Reductive Elimination: The resulting amido complex undergoes reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst.

b) Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution can be a viable method for introducing an amino group onto a pyridine ring, particularly if the ring is activated by electron-withdrawing groups.[20][21][22]

Conceptual Workflow

Caption: SNAr workflow.

-

Nucleophilic Attack: The amine nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored.

| Method | Starting Material | Key Features | Considerations |

| Buchwald-Hartwig | 6-Halopyridine-2-carboxylate | Palladium-catalyzed, broad scope.[16] | Catalyst and ligand selection is crucial. |

| SNAr | Activated 6-halopyridine-2-carboxylate | Transition-metal-free. | Requires an activated pyridine ring. |

Conclusion

The synthesis of 6-aminopyridine-2-carboxylate can be achieved through a variety of robust and well-established methods. The choice of the optimal synthetic route is a strategic decision that depends on factors such as the availability of starting materials, scalability, and the specific requirements of the target application. Understanding the underlying mechanisms and procedural nuances of each approach, as detailed in this guide, is paramount for the successful and efficient synthesis of this valuable chemical entity.

References

- Time in Santa Cruz, CA, US. (n.d.). Google.

- 6-Aminopyridine-2-carboxylic acid synthesis. (n.d.). ChemicalBook.

- Lossen rearrangement. (n.d.). Wikipedia.

- Curtius Rearrangement. (n.d.). Chemistry Steps.

- Hofmann Rearrangement. (n.d.). ResearchGate.

- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). PMC.

- Buchwald–Hartwig amination. (n.d.). Wikipedia.

- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Lossen Rearrangement. (n.d.). Alfa Chemistry.

- Hofmann Rearrangement: Example, Mechanism, and Application. (n.d.). Chemistry Learner.

- Curtius rearrangement. (n.d.). Wikipedia.

- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (n.d.). PMC.

- Hofmann rearrangement. (n.d.). Wikipedia.

- Hofmann Rearrangement: Mechanism & Examples. (n.d.). NROChemistry.

- 6-Aminopyridine-2-carboxylic acid ethyl ester. (n.d.). Synchem.

- Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL.

- HOFMANN REARRANGEMENT. (n.d.). PHARMD GURU.

- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (n.d.). SciSpace.

- Catalytic amination of 2-substituted pyridines with hydrazine derivatives. (2001). PubMed.

- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.

- Lossen Rearrangement of p-Toluenesulfonates of N-Oxyimides in Basic Condition, Theoretical Study, and Molecular Docking. (n.d.). PMC.

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (n.d.). ResearchGate.

- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. (n.d.). PMC.

- nucleophilic aromatic substitutions. (2019). YouTube.

- Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. (2025).

- Buchwald-Hartwig coupling. (2019). YouTube.

- The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- 6-Aminopyridine-2-carboxylic acid. (n.d.). Chem-Impex.

- Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019).

- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

- CAS 23628-31-1: 6-Aminopicolinic acid. (n.d.). CymitQuimica.

- Amination of 2-halopyridines. [a]. (n.d.). ResearchGate.

- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC.

- 6-Aminopicolinic acid. (n.d.). MedchemExpress.com.

- 6-Aminopyridine-2-carboxylic acid, 95% 10 g. (n.d.). Thermo Scientific Chemicals.

- 6-Aminonicotinic acid synthesis. (n.d.). ChemicalBook.

- Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. (n.d.). Scribd.

- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). PMC.

- Deprotective Lossen rearrangement: a direct and general transformation of Nms-amides to unsymmetrical ureas. (n.d.). PMC.

- Expanding the scope of carbon-nucleophiles for nucleophilic aromatic substitutions of halopyridinium ketene hemiaminals. (n.d.). American Chemical Society.

- Methyl 6-aminopyridine-2-carboxylate. (n.d.). PubChem.

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (n.d.).

- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5. (n.d.). PMC.

- 2,6-Pyridinedicarboxylic acid. (n.d.).

- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014).

- Nucleophilic aromatic substitution I (video). (n.d.). Khan Academy.

- 6-Aminopicolinic acid. (n.d.). 1stsci.com.

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025).

- Preparation of carbamates via a base-catalyzed Lossen rearrangement. (n.d.). Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 23628-31-1: 6-Aminopicolinic acid | CymitQuimica [cymitquimica.com]

- 3. 6-Aminopyridine-2-carboxylic acid, 95% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 1stsci.com [1stsci.com]

- 5. 6-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Hofmann Rearrangement: Example, Mechanism, and Application [chemistrylearner.com]

- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 8. pharmdguru.com [pharmdguru.com]

- 9. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 11. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 12. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Lossen rearrangement - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. youtube.com [youtube.com]

- 21. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Khan Academy [khanacademy.org]

Methodological & Application

Methyl 6-amino-4-chloropyridine-2-carboxylate: A Versatile Scaffold for Heterocyclic Compound Synthesis

Introduction

Methyl 6-amino-4-chloropyridine-2-carboxylate is a highly functionalized pyridine derivative that has emerged as a valuable building block in the synthesis of a diverse array of heterocyclic compounds. Its unique arrangement of an amino group, a chloro substituent, and a methyl carboxylate on the pyridine ring provides multiple reactive sites for strategic chemical modifications. This trifecta of functional groups allows for sequential and site-selective reactions, making it an ideal starting material for the construction of complex molecular architectures, particularly fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are prevalent in medicinal chemistry and materials science. This document provides a comprehensive overview of the applications of this versatile building block, including detailed protocols for key transformations and an exploration of its reactivity.

Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1235475-17-8 | [1][2] |

| Molecular Formula | C₇H₇ClN₂O₂ | [3] |

| Molecular Weight | 186.60 g/mol | [3] |

| Appearance | White to off-white solid | [1][4] |

| Melting Point | Not available. The related compound 2-amino-6-chloropyridine-4-carboxylic acid has a melting point of 295-304 °C. | N/A |

| Boiling Point | Not available. The related compound 2-aminopyridine has a boiling point of 204-210 °C.[5] | N/A |

| Solubility | Soluble in many common organic solvents. | General knowledge |

| Safety | Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. |

Synthesis of this compound

Application in Heterocyclic Synthesis

The strategic placement of reactive functional groups makes this compound an exceptional precursor for a variety of important heterocyclic scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the 4-position of the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

The Suzuki-Miyaura coupling enables the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 4-position. This reaction is crucial for building molecular complexity and is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[8][9][10][11][12]

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired methyl 6-amino-4-arylpyridine-2-carboxylate.[4][9]

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen and can be deactivated. Performing the reaction under an inert atmosphere is crucial for catalytic activity.[4]

-

Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.[11] The choice of base can influence the reaction rate and yield.

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic-soluble reactants and the inorganic base.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond at the 4-position, providing access to a variety of 4-amino-substituted pyridine derivatives. This reaction is highly versatile and tolerates a wide range of amine coupling partners.[5][13][14][15][16][17]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Amine (1.1 equivalents)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.4 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To an oven-dried Schlenk tube, add the palladium pre-catalyst (2 mol%) and the ligand (4 mol%).

-

Evacuate and backfill the tube with an inert gas.

-

Add the anhydrous, degassed solvent (e.g., toluene).

-

Add this compound (1 equivalent), the amine (1.1 equivalents), and the base (1.4 equivalents).

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[2]

Causality Behind Experimental Choices:

-

Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[13]

-

Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice.[13]

-

Anhydrous and Degassed Solvent: Water and oxygen can deactivate the palladium catalyst, so it is crucial to use a dry and oxygen-free solvent.

Cyclocondensation Reactions: Synthesis of Pyrido[2,3-d]pyrimidines

The 6-amino group and the 2-carboxylate group of this compound are perfectly positioned for cyclocondensation reactions to form fused heterocyclic systems. A particularly important application is the synthesis of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities.[8][15][18][19][20][21]

Protocol 3: Synthesis of 2-Amino-5-chloro-pyrido[2,3-d]pyrimidin-4(3H)-one

This protocol is based on general procedures for the synthesis of similar pyrido[2,3-d]pyrimidine systems.

Materials:

-

This compound

-

Guanidine carbonate (1.5 equivalents)

-

High-boiling solvent (e.g., N,N-Dimethylformamide (DMF))

-

Standard laboratory glassware and purification supplies

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) and guanidine carbonate (1.5 equivalents) in a high-boiling solvent such as DMF.

-

Heat the reaction mixture to reflux (typically 120-150 °C) for several hours, monitoring the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to afford the crude 2-amino-5-chloro-pyrido[2,3-d]pyrimidin-4(3H)-one.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[20]

Causality Behind Experimental Choices:

-

Guanidine Carbonate: Guanidine serves as the nitrogen and carbon source for the formation of the pyrimidine ring. Guanidine carbonate is a stable and easy-to-handle salt.[20]

-

High-Boiling Solvent: The cyclocondensation reaction often requires high temperatures to proceed at a reasonable rate. A high-boiling solvent like DMF allows for achieving the necessary reaction temperature.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds. Its multiple functional groups allow for a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions and cyclocondensation reactions. The protocols provided in this document serve as a starting point for researchers to explore the rich chemistry of this compound and to develop novel heterocyclic molecules with potential applications in drug discovery and materials science. As with any chemical synthesis, careful optimization of reaction conditions is crucial for achieving high yields and purity.

References

-

Buchwald, S. L., & Fu, G. C. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

J&K Scientific. (n.d.). Methyl 4-amino-6-chloropyridine-2-carboxylate | 1235475-17-8. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

MDPI. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. International Journal of Molecular Sciences, 24(15), 12273. [Link]

-

Tantawy, E. S., Nafie, M. S., Morsy, H. A., El-Sayed, H. A., Moustafa, A. H., & Mohammed, S. M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12845-12863. [Link]

-

J&K Scientific. (n.d.). Methyl 4-amino-6-chloropyridine-2-carboxylate | 1235475-17-8. Retrieved from [Link]

-

Al-Suwaidan, I. A., & Al-Gorban, Z. A. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(1), 40-43. [Link]

-

ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

-

Li, X., & Buchwald, S. L. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

-

Vicente, R., & Ceballos, S. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4149. [Link]

-

National Center for Biotechnology Information. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. Retrieved from [Link]

- Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. geneseo.edu [geneseo.edu]

- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. orgchemres.org [orgchemres.org]

- 21. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

Application Note: A Multi-faceted Analytical Approach for the Comprehensive Characterization of Methyl 6-amino-4-chloropyridine-2-carboxylate

Abstract This document provides a detailed guide for the analytical characterization of Methyl 6-amino-4-chloropyridine-2-carboxylate, a key heterocyclic building block in pharmaceutical and agrochemical synthesis. Ensuring the identity, purity, and structural integrity of such intermediates is paramount for the success of multi-step synthetic campaigns and for meeting stringent regulatory standards. We present a suite of orthogonal analytical techniques—including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy—to provide a comprehensive analytical profile of the target compound. Each section explains the rationale behind the chosen methodology and provides detailed, field-tested protocols suitable for implementation in research, development, and quality control laboratories.

Introduction and Physicochemical Profile

This compound is a substituted pyridine derivative whose structural features—a halogen atom, an amino group, and a methyl ester—make it a versatile synthon for creating more complex molecular architectures. The precise characterization of this molecule is critical to confirm its successful synthesis and to identify any process-related impurities that could affect downstream reactions or the quality of the final product. An integrated analytical strategy, leveraging both chromatographic separation and spectroscopic elucidation, is therefore essential.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| CAS Number | 1235475-17-8[1] |

| Canonical SMILES | COC(=O)C1=NC(=CC(=C1)N)Cl[1] |

| InChI Key | VTKRZCSODFXSCT-UHFFFAOYSA-N[1] |

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are the cornerstone for determining the purity of chemical compounds by separating the main component from byproducts, unreacted starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Expertise & Rationale: Reversed-phase HPLC is the preferred method for analyzing moderately polar compounds like this compound. A C18 stationary phase provides excellent hydrophobic retention. The basic nitrogen on the pyridine ring can cause peak tailing on silica-based columns; therefore, the addition of an acid modifier (e.g., formic or acetic acid) to the mobile phase is crucial.[2][3] This protonates the basic sites on the analyte, minimizing secondary interactions with the stationary phase and resulting in sharp, symmetrical peaks suitable for accurate quantification.[4][5]

Experimental Protocol: HPLC-UV Purity Determination

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

-

Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan).

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

-

Gradient Elution:

Table 2: HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 30.0 95 5 -

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Workflow Diagram: HPLC Analysis

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Expertise & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic impurities that may not be well-resolved by HPLC.[6] For a compound like this compound, GC analysis can detect residual solvents or thermally stable byproducts. The mass spectrometer provides definitive identification of separated components based on their mass fragmentation patterns.[7]

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

-

Column: A low-to-mid polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

-

Inlet: Split mode (e.g., 50:1 split ratio), temperature 250 °C.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: 40-450 m/z.

-

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of 1 mg/mL.

-

Data Analysis: Identify peaks in the Total Ion Chromatogram (TIC) by comparing their mass spectra against a reference library (e.g., NIST).

Workflow Diagram: GC-MS Analysis

Caption: Workflow for GC-MS impurity profiling.

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods provide unambiguous confirmation of the molecular structure by probing the chemical environment of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. For this compound, we expect to see distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The chemical shifts and coupling patterns are highly diagnostic of the substitution pattern on the pyridine ring.[8][9]

Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve ~10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the sample well and allows for the observation of exchangeable protons like those of the amino group.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with sufficient scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using a PENDANT or DEPT pulse sequence to aid in distinguishing CH, CH₂, and CH₃ carbons).

-

Data Processing: Process the Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Data Interpretation and Expected Chemical Shifts

Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |

| Aromatic H (C3-H) | ~6.8-7.2 ppm (s) | ~108-112 ppm | Shielded by the adjacent amino group. |

| Aromatic H (C5-H) | ~7.5-7.9 ppm (s) | ~115-120 ppm | Influenced by the ester and chloro groups. |

| Amino (-NH₂) | ~5.0-6.0 ppm (br s) | N/A | Broad, exchangeable singlet.[8] |

| Methyl Ester (-OCH₃) | ~3.8-4.0 ppm (s) | ~52-55 ppm | Typical range for a methyl ester. |

| Ester Carbonyl (C=O) | N/A | ~164-168 ppm | Standard chemical shift for an ester carbonyl.[10] |

| Pyridine Carbons | N/A | ~145-160 ppm (x4) | Four distinct signals for the substituted pyridine ring carbons. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups within a molecule.[11] The spectrum provides a unique "fingerprint" and allows for the verification of the amino (-NH₂), ester carbonyl (C=O), and chloro-aromatic (C-Cl) moieties, as well as the pyridine ring structure.[8][12]

Experimental Protocol: FT-IR Analysis

-

Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Data Interpretation and Expected Absorption Bands

Table 4: Key FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂)[11][13] |

| 3100-3000 | C-H Aromatic Stretch | Pyridine Ring |

| 2990-2950 | C-H Aliphatic Stretch | Methyl Ester (-OCH₃) |

| 1730-1710 | C=O Carbonyl Stretch | Ester |

| 1620-1580 | N-H Scissoring / C=C Ring Stretch | Amine / Pyridine Ring[13] |

| 1580-1450 | C=C & C=N Ring Stretching | Pyridine Ring |

| 1250-1100 | C-O Ester Stretch | Ester |

| 850-750 | C-Cl Stretch | Chloro-aromatic |

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: While GC-MS confirms nominal mass, HRMS (e.g., via ESI-TOF or Orbitrap) provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula, serving as a definitive confirmation of the compound's identity. Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the pyridine nitrogen is readily protonated to form a stable [M+H]⁺ ion.[2]

Experimental Protocol: ESI-HRMS

-

Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in an appropriate solvent like methanol or acetonitrile.

-

Method: Introduce the sample via direct infusion or a rapid chromatographic method.

-

Ionization: Positive Mode Electrospray Ionization (ESI+).

-

Data Analysis: Determine the accurate mass of the most abundant ion in the spectrum and use software to calculate the corresponding elemental formula. The measured mass should be within 5 ppm of the theoretical mass.

Expected Result

-

Theoretical Mass [M+H]⁺ for C₇H₈³⁵ClN₂O₂⁺: 187.0274

-

Theoretical Mass [M+H]⁺ for C₇H₈³⁷ClN₂O₂⁺: 189.0245 (approx. 1/3 the intensity of the ³⁵Cl isotope peak)

Workflow Diagram: Spectroscopic Characterization

Caption: Integrated spectroscopic workflow.

Conclusion

The comprehensive characterization of this compound requires an orthogonal analytical approach. The protocols outlined in this application note provide a robust framework for researchers and quality control analysts. HPLC and GC-MS are essential for establishing purity and identifying potential process impurities, while the collective data from NMR, FT-IR, and HRMS provides unambiguous confirmation of the molecular structure and elemental composition. Adherence to these methodologies ensures a high degree of confidence in the quality and identity of this important chemical intermediate.

References

-

ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Available at: [Link]

-

ResearchGate. FT-IR spectrum of the reactant aminopyridine derivatives and the target azacyanine products. Available at: [Link]

-

SIELC Technologies. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Available at: [Link]

-

MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]

-

MDPI. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available at: [Link]

-

PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Available at: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

-

ResearchGate. A reducing-difference IR-spectral study of 4-aminopyridine. Available at: [Link]

-

ResearchGate. GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Available at: [Link]

-

PMC. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Available at: [Link]

-

ResearchGate. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Available at: [Link]

-

PubChem. Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117. Available at: [Link]

-

EPA. Analytical Method for Aminocyclopyrachlor Methyl. Available at: [Link]

-

ResearchGate. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF. Available at: [Link]

-

PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Available at: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

NIH. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Available at: [Link]

-

SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. Available at: [Link]

-

ResearchGate. (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Available at: [Link]

-

ResearchGate. (PDF) Spectrophotometric study on the charge transfer reaction between 2-amino-4-methylpyridine with chloranilic acid in polar solvents. Available at: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 6-amino-4-chloropyridine-2-carboxylate

Welcome to the technical support center for the purification of Methyl 6-amino-4-chloropyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions regarding the purification of this key pyridine derivative.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound, offering insights into their causes and providing actionable solutions.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Yellow or Brown Discoloration of the Purified Product | Presence of colored impurities or degradation products. Pyridine and its derivatives can be susceptible to oxidation and other degradation pathways, leading to discoloration.[1] | 1. Recrystallization: Use a suitable solvent system such as ethanol/water or ethyl acetate/hexanes. The choice of solvent will depend on the solubility of the desired compound versus the impurities. 2. Activated Carbon Treatment: Add a small amount of activated carbon to the solution of the crude product before recrystallization to adsorb colored impurities. 3. Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) can be employed. |

| Low Recovery After Purification | 1. Inappropriate solvent choice for recrystallization: The compound may be too soluble in the chosen solvent, leading to significant loss in the mother liquor. 2. Product degradation during purification: The compound may be sensitive to heat or prolonged exposure to certain conditions. 3. Adsorption onto the stationary phase in chromatography: The basic nitrogen of the pyridine ring can strongly interact with the acidic silica gel, leading to poor recovery.[2] | 1. Optimize Recrystallization Solvent: Systematically test different solvent systems to find one where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. 2. Minimize Degradation: For heat-sensitive compounds, use lower temperatures during solvent evaporation (e.g., rotary evaporation at reduced pressure).[2] For chromatography, consider using a less acidic stationary phase like alumina or a polymer-based column.[2] 3. Mitigate Adsorption in Chromatography: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to reduce tailing and improve recovery from silica gel columns. |